3-ethoxy-N-[(2-ethoxynaphthalen-1-yl)methyl]propan-1-amine
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Overview
Description
N-[(2-ethoxy-1-naphthyl)methyl]-N-(3-ethoxypropyl)amine is an organic compound with the molecular formula C18H25NO2 and a molecular weight of 287.3966 . This compound is characterized by its naphthalene ring structure, which is substituted with ethoxy groups and an amine functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxy-1-naphthyl)methyl]-N-(3-ethoxypropyl)amine typically involves the reaction of 2-ethoxy-1-naphthaldehyde with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N-[(2-ethoxy-1-naphthyl)methyl]-N-(3-ethoxypropyl)amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification methods such as distillation or high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxy-1-naphthyl)methyl]-N-(3-ethoxypropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include naphthoquinone derivatives, reduced amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
N-[(2-ethoxy-1-naphthyl)methyl]-N-(3-ethoxypropyl)amine is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-ethoxy-1-naphthyl)methyl]-N-(3-ethoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s naphthalene ring structure allows it to bind to hydrophobic pockets within proteins, potentially inhibiting their activity or altering their function. The ethoxy groups may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[(2-ethoxy-1-naphthyl)methyl]-2-propen-1-amine: Similar in structure but with a propenyl group instead of an ethoxypropyl group.
N-[(2-ethoxy-1-naphthyl)methylene]-3-nitroaniline: Contains a nitroaniline group, which imparts different chemical properties.
Uniqueness
N-[(2-ethoxy-1-naphthyl)methyl]-N-(3-ethoxypropyl)amine is unique due to its specific combination of ethoxy and amine functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and industrial uses .
Properties
Molecular Formula |
C18H25NO2 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-ethoxy-N-[(2-ethoxynaphthalen-1-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C18H25NO2/c1-3-20-13-7-12-19-14-17-16-9-6-5-8-15(16)10-11-18(17)21-4-2/h5-6,8-11,19H,3-4,7,12-14H2,1-2H3 |
InChI Key |
VQBZBYSFKHQTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=C(C=CC2=CC=CC=C21)OCC |
Origin of Product |
United States |
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